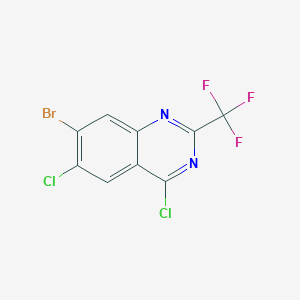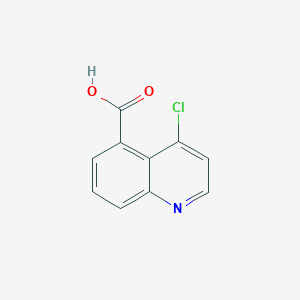
(4,6-Dimethoxypyridin-2-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4,6-Dimethoxypyridin-2-yl)methanamine is a chemical compound with the molecular formula C8H12N2O2 and a molecular weight of 168.19 g/mol . It is primarily used in research and development, particularly in the fields of chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4,6-Dimethoxypyridin-2-yl)methanamine typically involves several steps:
Addition Reaction: Anhydrous methanol, solvent, and malononitrile are added to a container, and dry hydrogen chloride gas is passed through to carry out the addition reaction.
Condensation Reaction: A deacidification agent is added to the product from the addition reaction, followed by cyanamide to carry out the condensation reaction.
Cyclization Reaction: A Lewis acid protecting agent is added to the product from the condensation reaction, and dry hydrogen chloride gas is passed through to carry out the cyclization reaction.
Methoxylation Reaction: Methanol and sodium hydroxide are added to a container, stirred, and dissolved.
Industrial Production Methods
Industrial production methods for this compound often involve optimizing reaction conditions to improve yield and reduce environmental impact. For example, using dimethyl carbonate as a methylating agent instead of conventional toxic reagents can achieve high conversion and selectivity under optimized conditions .
Chemical Reactions Analysis
Types of Reactions
(4,6-Dimethoxypyridin-2-yl)methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can undergo substitution reactions, particularly in the presence of suitable catalysts and reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Catalysts such as phase transfer catalysts (e.g., tetrabutyl ammonium bromide) and reagents like dimethyl carbonate are used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of various oxidized derivatives, while substitution reactions can yield different substituted pyridine derivatives .
Scientific Research Applications
(4,6-Dimethoxypyridin-2-yl)methanamine has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various chemical compounds.
Biology: The compound is used in biochemical studies to understand its interactions with biological molecules.
Medicine: It is explored for its potential therapeutic applications, particularly in drug development.
Industry: The compound is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of (4,6-Dimethoxypyridin-2-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming complexes that exhibit unique properties . These interactions can influence various biochemical and physiological processes, making the compound valuable in research and development .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
(4,6-Dimethoxypyridin-2-yl)methanamine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C8H12N2O2 |
|---|---|
Molecular Weight |
168.19 g/mol |
IUPAC Name |
(4,6-dimethoxypyridin-2-yl)methanamine |
InChI |
InChI=1S/C8H12N2O2/c1-11-7-3-6(5-9)10-8(4-7)12-2/h3-4H,5,9H2,1-2H3 |
InChI Key |
XLNCTEMHCWZXJZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=NC(=C1)OC)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[3-[(4-Aminobutyl)Cbz-amino]propyl]-3,4-bis(benzyloxy)benzamide Trifluoroacetate](/img/structure/B13668320.png)
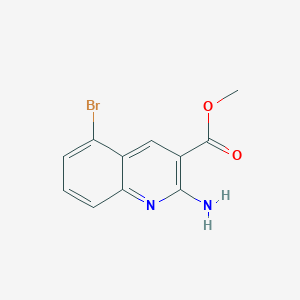
![6-Chloro-2,5-dimethylbenzo[d]thiazole](/img/structure/B13668332.png)
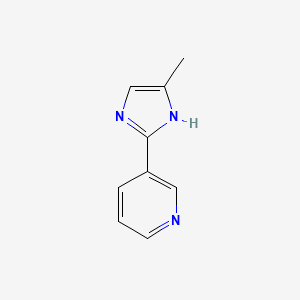
![4-Chloro-5-(methylsulfonyl)-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13668344.png)
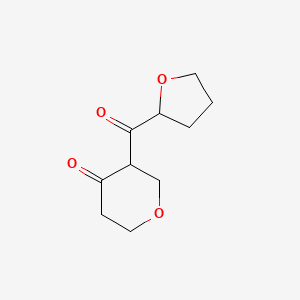
![2-(2-Bromophenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B13668355.png)
![6-Chloro-8-methyl-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B13668366.png)
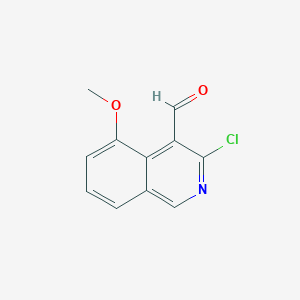
![4-Nitrobenzo[d]thiazole-2-carbonitrile](/img/structure/B13668380.png)
![Ethyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B13668385.png)
